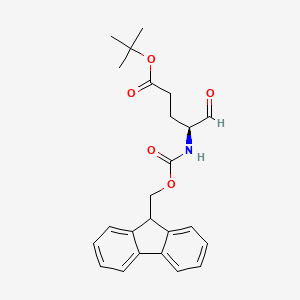

Fmoc-Glu(OtBu)-H

描述

Overview of Fmoc-Protected Amino Acid Derivatives in Modern Peptide Chemistry

The advent of solid-phase peptide synthesis (SPPS), a technique developed by Robert Bruce Merrifield, revolutionized the production of peptides. molport.com Within SPPS, two primary protecting group strategies have been prominent: the Boc (tert-butyloxycarbonyl) and the Fmoc (9-fluorenylmethoxycarbonyl) approaches. altabioscience.com The Fmoc protecting group, introduced by Carpino and Han in 1970, has become the predominant method for modern peptide synthesis. altabioscience.comactivotec.com

The popularity of the Fmoc strategy stems from its use of milder reaction conditions compared to the Boc/Benzyl approach. altabioscience.comactivotec.com The Fmoc group is stable under the conditions required for peptide bond formation but can be readily removed by a weak base, typically a solution of piperidine (B6355638) in an organic solvent. iris-biotech.de This orthogonality allows for the selective deprotection of the α-amino group without affecting the acid-labile side-chain protecting groups, such as the OtBu group used in Fmoc-Glu(OtBu)-OH. labmartgh.comiris-biotech.de The use of Fmoc chemistry has facilitated the efficient and rapid synthesis of peptides, including those with over 50 amino acid residues, and is well-suited for automation and parallel synthesis. altabioscience.com

Significance of Glutamic Acid in Peptide and Protein Design

Glutamic acid (Glu) is a nonessential amino acid that plays a crucial role in the structure and function of proteins. creative-peptides.com Its side chain contains a carboxylic acid group, which is negatively charged at physiological pH, making it a polar and hydrophilic residue. creative-peptides.com This property allows glutamic acid to engage in ionic interactions and hydrogen bonding, which are vital for maintaining the three-dimensional structure of proteins and for their interactions with other molecules. creative-peptides.com

In peptide design, the inclusion of glutamic acid can influence solubility, a critical factor for both synthesis and biological application. biocat.com Peptides with a high content of hydrophobic residues can be difficult to purify and may have limited solubility in aqueous solutions. biocat.com Incorporating charged residues like glutamic acid can significantly improve solubility. biocat.com Furthermore, the carboxyl group of the glutamic acid side chain provides a site for chemical modification, allowing for the attachment of labels, drugs, or other moieties to the peptide. The distinct properties of glutamic acid, compared to the structurally similar aspartic acid, can also lead to different effects in biological processes such as mineralization. acs.org

Historical Development and Evolution of Fmoc-Glu(OtBu)-OH as a Synthetic Building Block

The development of Fmoc-Glu(OtBu)-OH was a direct consequence of the rise of Fmoc-based SPPS. The need for a glutamic acid derivative compatible with this new methodology was paramount. The γ-carboxyl group of glutamic acid is reactive and must be protected during peptide synthesis to prevent unwanted side reactions. The choice of the tert-butyl (OtBu) group as the protecting moiety was a strategic one.

The OtBu ester is stable to the basic conditions used for Fmoc group removal but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA), which are typically used in the final step to cleave the completed peptide from the solid support resin and remove all side-chain protecting groups simultaneously. peptide.comiris-biotech.de This orthogonal protection scheme is the hallmark of the Fmoc/tBu strategy, which has become the most commonly used combination of protecting groups in modern SPPS. iris-biotech.de The successful synthesis and application of Fmoc-Glu(OtBu)-OH provided a reliable and efficient means to incorporate glutamic acid into synthetic peptides, paving the way for the creation of a vast array of complex peptide structures for various research and therapeutic applications, including the development of peptide-based drugs and drug delivery systems. chemimpex.comadventchembio.com

Physicochemical Properties of Fmoc-Glu(OtBu)-OH

| Property | Value | Source |

| CAS Number | 71989-18-9 | peptide.comlabmartgh.comglentham.cominnospk.comsigmaaldrich.com |

| Molecular Formula | C24H27NO6 | glentham.cominnospk.com |

| Molecular Weight | 425.48 g/mol | glentham.com |

| Appearance | White to off-white powder | chemimpex.cominnospk.comsigmaaldrich.com |

| Melting Point | 85.0 - 95.0 °C | glentham.comsigmaaldrich.com |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane (B109758), Ethyl Acetate, Acetone. Insoluble in water. | labmartgh.comapexbt.combiocrick.com |

| Storage Temperature | 2-8°C | labmartgh.cominnospk.com |

Structure

3D Structure

属性

IUPAC Name |

tert-butyl 4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO5/c1-24(2,3)30-22(27)13-12-16(14-26)25-23(28)29-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,14,16,21H,12-13,15H2,1-3H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCIPGSZQUDLGSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Fmoc Glu Otbu Oh

Established Chemical Synthesis Routes

The synthesis of Fmoc-Glu(OtBu)-OH from native glutamic acid involves a multi-step process that hinges on the selective protection of its three functional groups: the α-amino group, the α-carboxyl group, and the γ-carboxyl group. The most common strategies first involve the protection of the carboxyl groups, followed by the introduction of the N-terminal Fmoc group.

A prevalent synthetic pathway begins with the formation of the γ-tert-butyl ester of glutamic acid. One patented method involves the preparation of di-tert-butyl glutamate (B1630785), Glu(OtBu)₂, from glutamic acid. This intermediate is then treated with a copper salt, such as copper(II) chloride (CuCl₂) or copper(II) sulfate (CuSO₄·5H₂O). The copper ion forms a complex that facilitates the selective removal of the α-tert-butyl ester group, yielding the γ-protected Glu(OtBu) intermediate google.com. Following the removal of the copper ions using a chelating agent like EDTA, the α-amino group is then acylated using an Fmoc-donating reagent, such as 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), under basic conditions to yield the final product, Fmoc-Glu(OtBu)-OH google.comwikipedia.org.

An alternative approach involves the initial synthesis of L-glutamic acid-α-tert-butyl ester google.com. This can be achieved by first protecting the α-amino group of a γ-esterified glutamic acid (e.g., L-glutamic acid-γ-methyl ester) with a benzyloxycarbonyl (Cbz) group, followed by esterification of the α-carboxyl group and subsequent hydrogenolysis to remove the Cbz group google.com. The resulting H-Glu(OMe)-OtBu can then be selectively hydrolyzed at the methyl ester before Fmoc protection of the α-amino group.

Protection Strategies for Alpha-Amino and Gamma-Carboxyl Functionalities

The protection of the α-amino and γ-carboxyl groups is essential to prevent unwanted side reactions during peptide synthesis, such as self-polymerization acs.org.

Alpha-Amino Group Protection : The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the standard choice for temporary protection of the α-amino group in modern solid-phase peptide synthesis wikipedia.org. The Fmoc group is introduced by reacting the amino acid with Fmoc-Cl or Fmoc-OSu in the presence of a base wikipedia.org. Its key advantage is its lability to weak bases, typically a solution of piperidine (B6355638) in an organic solvent like N,N-dimethylformamide (DMF), which allows for its removal without affecting acid-labile side-chain protecting groups wikipedia.org.

Gamma-Carboxyl Group Protection : The side-chain carboxyl group of glutamic acid is a reactive functionality that must be masked. The tert-butyl (tBu) ester is the most common protecting group for this purpose in Fmoc-based strategies peptide.com. It is typically installed using isobutylene or tert-butyl acetate in the presence of a strong acid catalyst researchgate.netnih.gov. The tBu group is highly stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA), during the final step of cleaving the completed peptide from the solid support biosynth.com.

Principles of Orthogonal Protecting Group Chemistry in Fmoc-Glu(OtBu)-OH Synthesis

The successful synthesis and application of Fmoc-Glu(OtBu)-OH are prime examples of orthogonal protection strategy nih.govnih.govresearchgate.net. This principle dictates that multiple protecting groups are used within a single molecule, where each type of group can be removed by a specific chemical mechanism without affecting the others biosynth.com.

In the context of Fmoc-Glu(OtBu)-OH used in SPPS, the protection scheme is as follows:

α-Amino Group : Protected with the base-labile Fmoc group.

γ-Carboxyl Group : Protected with the acid-labile tert-butyl (tBu) group.

α-Carboxyl Group : Remains free to be activated for coupling to the resin or the next amino acid in the sequence.

This orthogonality is crucial for the stepwise elongation of the peptide chain. The Fmoc group is removed at each cycle of amino acid addition using a base (e.g., piperidine), exposing the α-amino group for the next coupling reaction. The tBu group on the glutamic acid side chain, along with other acid-labile side-chain protecting groups and the resin linker, remains intact throughout the synthesis. They are only removed simultaneously at the end of the synthesis using a strong acid cocktail (e.g., 95% TFA) biosynth.com. This ensures precise control over the peptide sequence and prevents branching or modification of the side chains nih.gov.

Table 1: Orthogonal Protection Scheme in Fmoc-Glu(OtBu)-OH

| Functional Group | Protecting Group | Chemical Stability | Deprotection Reagent |

|---|---|---|---|

| α-Amino | Fmoc | Acid-stable, Base-labile | 20% Piperidine in DMF |

| γ-Carboxyl | OtBu | Base-stable, Acid-labile | Trifluoroacetic Acid (TFA) |

| α-Carboxyl | None (Free Acid) | N/A | N/A (Used for coupling) |

Stereoselective Synthesis and Chiral Purity Control

Maintaining the stereochemical integrity of the chiral center at the α-carbon is paramount in the synthesis of amino acid derivatives for peptide synthesis. The biological activity of peptides is highly dependent on their specific three-dimensional structure, which is dictated by the chirality of the constituent amino acids.

Synthesis of Fmoc-D-Glu(OtBu)-OH

Similarly, the synthesis of the D-enantiomer, Fmoc-D-Glu(OtBu)-OH, starts from D-glutamic acid vulcanchem.comchemimpex.com. D-amino acids are important for creating peptides with modified properties, such as increased resistance to enzymatic degradation. The synthetic procedures are analogous to those for the L-enantiomer, ensuring the retention of the D-configuration throughout the process alfa-chemistry.compeptide.com. The resulting product is also a powder and is characterized to confirm its stereochemical and chemical purity .

Strategies for Maintaining Optical Purity

While the synthesis is designed to be stereoretentive, racemization—the conversion of a pure enantiomer into a mixture of both enantiomers—is a potential side reaction that must be carefully controlled nih.govresearchgate.net.

Several factors can contribute to racemization during the synthesis of protected amino acids:

Activation of the Carboxyl Group : The activation of the α-carboxyl group, a necessary step for introducing certain protecting groups or for peptide coupling, can increase the acidity of the α-proton, facilitating its abstraction and subsequent racemization via an enolate intermediate peptide.com.

Harsh Reaction Conditions : Extremes of pH (both highly acidic and highly basic) and elevated temperatures can promote racemization.

To suppress racemization and maintain high optical purity, several strategies are employed:

Mild Reaction Conditions : The introduction of the Fmoc and OtBu groups is carried out under the mildest possible conditions to avoid epimerization.

Control of Reagents : For reactions involving carboxyl activation, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) can be used to suppress racemization peptide.com.

Purification : After synthesis, crystallization is often used to purify the final product, which can also help in separating out any minor enantiomeric impurity that may have formed.

Rigorous Analytical Control : The most critical strategy is the diligent monitoring of enantiomeric purity throughout the process and for the final product. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the gold standard for this analysis phenomenex.com. Polysaccharide-based columns, such as those derived from cellulose or amylose, are highly effective at separating the D- and L-enantiomers of Fmoc-protected amino acids, allowing for precise quantification of enantiomeric excess (ee) phenomenex.comnih.govwindows.net. Commercial suppliers of high-quality Fmoc-Glu(OtBu)-OH often certify an enantiomeric purity of ≥99.8% cem.com.

Table 2: Analytical Conditions for Chiral Purity Analysis of Fmoc-Glu(OtBu)-OH

| Technique | Column Type | Mobile Phase Example | Detection | Outcome |

|---|---|---|---|---|

| Chiral HPLC | Polysaccharide-based (e.g., Lux Cellulose-4) | Hexane/Ethanol with 0.1% Formic Acid | UV @ 220 nm or Mass Spec | Baseline separation of D and L enantiomers |

| Chiral HPLC | Quinine-based Anion Exchanger (QN-AX™) | CO₂/MeOH with TEA/FA additives (SFC) | UV @ 262 nm | High resolution and selectivity for enantiomers |

Process Optimization and Innovations in Fmoc-Glu(OtBu)-OH Production

The synthesis of Fmoc-Glu(OtBu)-OH, a critical building block for solid-phase peptide synthesis (SPPS), has been the subject of considerable research aimed at improving efficiency, scalability, and sustainability. nbinno.comnbinno.com Traditional synthetic routes were often complex and produced low yields, making them unsuitable for large-scale commercial production. google.com Innovations have focused on simplifying process routes, increasing yields, and incorporating principles of green chemistry.

Development of Efficient and Scalable Synthetic Protocols

A significant innovation in the production of Fmoc-Glu(OtBu)-OH involves a simplified and cost-effective synthetic route suitable for large-scale manufacturing. google.comgoogle.com This method overcomes the drawbacks of older, more convoluted processes which were characterized by low yields and high costs. google.com

The core of this improved protocol is the selective removal of a tert-butyl ester group using a copper salt. The synthesis can be summarized in the following key steps:

Diesterification: L-glutamic acid (Glu) is first converted to its diester form, L-glutamic acid di-tert-butyl ester (Glu(OtBu)₂). google.com

Selective Deprotection: The Glu(OtBu)₂ is then treated with a copper salt, such as copper(II) sulfate (CuSO₄) or copper(II) chloride (CuCl₂). The Cu²⁺ ions selectively coordinate to and facilitate the removal of the α-carboxyl (1-position) tert-butyl group, yielding a copper-chelated intermediate, Cu[Glu(OtBu)]x. google.com This step is a crucial innovation as it avoids the harsh conditions or multi-step procedures required in previous methods.

Copper Removal: A chelating agent, such as EDTA (ethylenediaminetetraacetic acid) or tetramethylethylenediamine, is added to remove the copper ion, liberating the monoester, L-glutamic acid 5-tert-butyl ester (Glu(OtBu)). google.com

Fmoc Protection: Finally, the free amino group of Glu(OtBu) is protected by reacting it with an Fmoc-donating reagent, such as Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl (9-fluorenylmethoxycarbonyl chloride), to yield the final product, Fmoc-Glu(OtBu)-OH. google.com

This streamlined process significantly simplifies the synthetic pathway, reduces costs, and is highly amenable to industrial-scale production, consistently delivering high yields and product quality. google.comgoogle.com The table below summarizes data from various examples of this optimized protocol.

| Starting Material (Glu(OtBu)₂) | Copper Salt | Fmoc Reagent | Final Product Yield | Purity (by HPLC) | Isomer Content |

|---|---|---|---|---|---|

| 60g | CuSO₄·5H₂O | Fmoc-OSu | 88g | 99.2% | 0.12% |

| 42g | CuCl₂ | Fmoc-OSu | 55g | 99.4% | 0.12% |

| 70g | Cu(OAc)₂·3H₂O | Fmoc-OSu | 94g | 99.7% | 0.07% |

Green Chemistry Approaches in Fmoc-Glu(OtBu)-OH Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutical ingredients, including the building blocks for peptide synthesis like Fmoc-Glu(OtBu)-OH. csic.es The primary goal is to reduce the environmental impact of chemical manufacturing by minimizing waste, using less hazardous chemicals, and improving energy efficiency. csic.esmdpi.com While much of the focus in green peptide chemistry is on the solid-phase synthesis process itself, these principles are equally relevant to the production of the amino acid derivatives used.

Key green chemistry strategies applicable to Fmoc-Glu(OtBu)-OH synthesis include:

Atom Economy and Process Simplification: The innovative synthetic protocol described in the previous section, which reduces the number of steps, is inherently greener. google.com Fewer steps lead to less waste, lower solvent consumption, and reduced energy usage. peptide.com

Use of Greener Solvents: Traditional organic synthesis often relies on hazardous solvents like DMF (dimethylformamide), NMP (N-methyl-2-pyrrolidone), and chlorinated hydrocarbons. csic.es Green chemistry encourages the substitution of these with more environmentally benign alternatives such as ethanol, ethyl lactate, or even water, where feasible. mdpi.com The copper-salt mediated deprotection, for instance, is performed in an aqueous medium, representing a significant green advantage. google.com

Process Mass Intensity (PMI) Reduction: PMI is a key metric in green chemistry that measures the ratio of the total mass of materials (raw materials, solvents, process aids) used to the mass of the final product. A lower PMI indicates a more efficient and less wasteful process. unife.it By optimizing reaction conditions and simplifying work-up procedures, the PMI for Fmoc-Glu(OtBu)-OH production can be significantly reduced.

Catalysis: The use of catalytic reagents, like the copper salts in the scalable synthesis, is preferable to stoichiometric reagents. Catalysts are used in smaller quantities and can often be recycled, minimizing waste streams.

The table below outlines key green chemistry principles and their application in the synthesis of Fmoc-Glu(OtBu)-OH.

| Green Chemistry Principle | Application in Fmoc-Glu(OtBu)-OH Synthesis |

|---|---|

| Waste Prevention | Developing synthetic routes with fewer steps and higher yields to minimize by-product formation. |

| Atom Economy | Utilizing reactions that incorporate the maximum amount of starting materials into the final product. |

| Safer Solvents and Auxiliaries | Replacing hazardous solvents like DMF with greener alternatives such as water, ethanol, or ethyl acetate where possible. mdpi.com |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure to reduce energy consumption. |

| Use of Catalysis | Employing catalytic reagents (e.g., copper salts) instead of stoichiometric ones to reduce waste. google.com |

Role of Fmoc Glu Otbu Oh in Peptide Synthesis Strategies

Solid-Phase Peptide Synthesis (SPPS) Utilizing Fmoc-Glu(OtBu)-OH

SPPS revolutionized the production of peptides by anchoring the nascent peptide chain to an insoluble polymer support, which simplifies the purification process by allowing excess reagents and by-products to be washed away after each synthetic step. lifetein.comchempep.com Fmoc-Glu(OtBu)-OH is the most frequently used derivative for incorporating glutamic acid into a peptide sequence during SPPS. peptide.comcem.com

The most prevalent method in SPPS is the Fmoc/tBu strategy, which relies on an orthogonal protection scheme. lifetein.comrsc.org This strategy employs the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for the temporary protection of the α-amino group of the amino acid and acid-labile groups, typically based on the tert-butyl (tBu) cation, for the permanent protection of reactive side chains. peptide.comnih.gov

Fmoc-Glu(OtBu)-OH is perfectly integrated into this strategy. labmartgh.com

Fmoc Group (N-terminal protection): This group is stable under acidic conditions but is readily removed by a mild base, typically a 20% solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). lifetein.comnih.gov This selective removal exposes the N-terminal amine for the subsequent coupling reaction.

OtBu Group (Side-chain protection): The tert-butyl ester on the γ-carboxyl group of the glutamic acid side chain is stable to the basic conditions used for Fmoc removal. iris-biotech.de It remains intact throughout the chain assembly and is cleaved only during the final step under strong acidic conditions, usually with trifluoroacetic acid (TFA), which also cleaves the peptide from the resin support. iris-biotech.de

This orthogonality ensures that the side chain's reactive carboxyl group does not interfere with the peptide bond formation during chain elongation, allowing for precise control over the synthesis. iris-biotech.deadventchembio.com

The formation of the amide bond between the carboxyl group of an incoming amino acid and the free N-terminal amine of the resin-bound peptide is a critical step. This reaction requires an activating agent, or coupling reagent, to convert the carboxylic acid into a more reactive species. The choice of reagent and conditions is vital for achieving high coupling efficiency and minimizing side reactions like racemization. bachem.com

Several classes of coupling reagents are used for incorporating Fmoc-Glu(OtBu)-OH:

Carbodiimides: Reagents like N,N'-diisopropylcarbodiimide (DIC) are effective activating agents. bachem.com They are often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure, which act as catalysts and suppress side reactions. merckmillipore.com

Aminium/Uronium Salts: Reagents such as HBTU, HATU, and TBTU are highly popular due to their high reactivity and the fact that the resulting by-products are soluble and easily washed away. adventchembio.combachem.com These reagents typically require the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) to facilitate the reaction. bachem.comluxembourg-bio.com

The optimal conditions generally involve using an excess of the Fmoc-amino acid and coupling reagents to drive the reaction to completion. rsc.orgresearchgate.net Solvents like DMF or N-methyl-2-pyrrolidone (NMP) are commonly used as they effectively swell the resin and solubilize the reactants. chempep.com

| Coupling Reagent Class | Examples | Common Additives/Bases | Key Characteristics |

|---|---|---|---|

| Carbodiimides | DIC, DCC, EDC | HOBt, OxymaPure | Effective and economical; DCC by-product (DCU) is insoluble, while DIC by-product is soluble. bachem.commerckmillipore.com |

| Aminium/Uronium Salts | HBTU, TBTU, HATU, COMU | DIPEA, NMM | Highly efficient, fast reaction rates, soluble by-products; suitable for automated synthesis. bachem.com |

| Phosphonium (B103445) Salts | PyBOP, DEPBT | DIPEA, NMM | DEPBT is noted for its remarkable resistance to racemization, making it ideal for sensitive residues like Histidine. bachem.com |

The selective removal of the Fmoc and OtBu protecting groups is fundamental to the success of the Fmoc/tBu SPPS strategy.

Fmoc Group Deprotection: The removal of the Fmoc group is achieved through a base-catalyzed β-elimination reaction. peptide.comnih.gov

A secondary amine, most commonly piperidine, acts as a base and abstracts the acidic proton from the C9 position of the fluorenyl ring system. nih.govluxembourg-bio.com

This abstraction leads to a β-elimination, releasing carbon dioxide and a highly reactive intermediate called dibenzofulvene (DBF). peptide.comluxembourg-bio.com

The secondary amine then acts as a nucleophile, trapping the DBF to form a stable adduct, which prevents the DBF from causing unwanted side reactions with the deprotected peptide chain. peptide.comnih.gov This entire process is typically fast, often completed within minutes. luxembourg-bio.com

OtBu Group Deprotection: The tert-butyl (OtBu) protecting group on the glutamic acid side chain is removed by acidolysis. iris-biotech.de During the final step of the synthesis, the completed peptide-resin is treated with a strong acid cleavage cocktail, most commonly containing 95% Trifluoroacetic Acid (TFA). iris-biotech.deadventchembio.com The TFA protonates the ester oxygen, leading to the cleavage of the t-butyl group as a stable tert-butyl cation. This cation is subsequently trapped by scavengers, such as water or triisopropylsilane (B1312306) (TIS), which are included in the cleavage cocktail to prevent it from re-alkylating sensitive amino acid residues like tryptophan or methionine. adventchembio.com

The solid support, or resin, is a critical component in SPPS. biosynth.comnih.gov Its properties, along with the attached linker, influence reaction kinetics, loading capacity, and determine the C-terminal functionality of the final peptide. chempep.comspringernature.com

Resin Matrix: The most common resins are based on polystyrene (PS) cross-linked with divinylbenzene. lifetein.com For longer or more complex peptides, polyethylene (B3416737) glycol (PEG) grafted PS resins (PEG-PS) are often used, as they provide better swelling properties in the polar solvents used for SPPS and can help mitigate peptide aggregation. biosynth.comnih.gov

Linker Chemistry: The linker is the chemical handle that connects the first amino acid to the insoluble resin. biosynth.comspringernature.com The choice of linker dictates the conditions required for the final cleavage and the chemical nature of the peptide's C-terminus (e.g., carboxylic acid or amide).

| Resin/Linker Type | Final C-Terminus | Cleavage Condition | Common Use |

|---|---|---|---|

| Wang Resin | Carboxylic Acid | Strong Acid (e.g., 95% TFA) chempep.com | Standard synthesis of peptide acids. sigmaaldrich.com |

| 2-Chlorotrityl Chloride (2-CTC) Resin | Carboxylic Acid | Very Mild Acid (e.g., 1% TFA in DCM) sigmaaldrich.com | Synthesis of protected peptide fragments; minimizes racemization during loading. sigmaaldrich.com |

| Rink Amide Resin | Amide | Strong Acid (e.g., 95% TFA) chempep.com | Standard synthesis of peptide amides. sigmaaldrich.com |

| Sieber Amide Resin | Amide | Very Mild Acid (e.g., 1% TFA in DCM) sigmaaldrich.com | Synthesis of protected peptide amides. sigmaaldrich.com |

The physical properties of the resin, such as bead size and loading capacity, must be carefully selected to balance yield with the prevention of steric hindrance, which can become a problem for longer peptide sequences. chempep.com

The repetitive nature of the deprotection, washing, and coupling steps in SPPS makes it highly amenable to automation. beilstein-journals.org Automated peptide synthesizers, which can perform these cycles unattended, are now standard in research and industrial settings. nih.govbeilstein-journals.org These instruments have significantly increased the throughput and reproducibility of peptide synthesis.

Fmoc-Glu(OtBu)-OH and other Fmoc-protected amino acids are the building blocks of choice for these automated systems due to the mild conditions of the Fmoc/tBu strategy. nih.gov Modern synthesizers often incorporate microwave energy to accelerate both the deprotection and coupling reactions, dramatically reducing cycle times from hours to minutes. beilstein-journals.orgkohan.com.tw This allows for the rapid synthesis of even long or complex peptides. kohan.com.tw These technologies enable the parallel synthesis of many different peptides simultaneously, which is invaluable for applications like drug discovery and structure-activity relationship studies.

During SPPS, as the peptide chain elongates on the resin, it can sometimes fold into stable secondary structures (like β-sheets) and aggregate. nih.govsigmaaldrich.com This aggregation can prevent reagents from accessing the reactive N-terminus, leading to incomplete coupling and deprotection reactions, and ultimately resulting in low yields and impure products. sigmaaldrich.comnih.gov Sequences rich in hydrophobic or β-branched amino acids are particularly prone to this issue. nih.gov

Several strategies have been developed to overcome these challenges:

Chaotropic Agents and Solvents: Using "greener" or more disruptive solvent mixtures, such as combinations of DMSO and tert-butyl acetate, can help break up secondary structures. researchgate.net

Elevated Temperatures: Performing coupling reactions at higher temperatures, often facilitated by microwave synthesizers, can increase reaction kinetics and disrupt aggregation. beilstein-journals.org

Backbone Modifications: The introduction of "kink-inducing" units can disrupt the hydrogen bonding patterns that lead to aggregation. Pseudoproline dipeptides and DMB dipeptides are commercially available derivatives that can be temporarily incorporated at specific Ser, Thr, or Gly positions to improve synthetic efficiency. nih.govsigmaaldrich.com

Solubilizing Excipients: In some cases, the solubility of the final peptide product is a concern. The addition of amino acids like L-Arginine and L-Glutamic acid has been shown to improve the solubility and long-term stability of some proteins and peptides. hamptonresearch.com

Solution-Phase Peptide Synthesis Applications of Fmoc-Glu(OtBu)-OH

Fmoc-Glu(OtBu)-OH is a pivotal building block in peptide synthesis, valued for its role in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SPPS) methodologies. labmartgh.compeptide.com In solution-phase synthesis, where peptide chains are grown in a homogenous solvent system, this derivative provides the necessary protection to the alpha-amino and gamma-carboxyl groups of glutamic acid, preventing unwanted side reactions and ensuring controlled, sequential peptide bond formation. labmartgh.com The fluorenylmethyloxycarbonyl (Fmoc) group protects the N-terminal, while the tert-butyl (OtBu) ester safeguards the side-chain carboxyl group. labmartgh.cominnospk.com This orthogonal protection scheme is fundamental, allowing for the selective removal of the Fmoc group under mild basic conditions to elongate the peptide chain, while the acid-labile OtBu group remains intact until the final deprotection step. peptide.comnih.gov

The use of Fmoc-Glu(OtBu)-OH in solution-phase synthesis is particularly advantageous for preparing shorter peptides, peptide fragments for convergent synthesis, and modified peptides where solubility and purification can be managed more effectively than on a solid support. adventchembio.com Its solubility in common organic solvents facilitates reaction homogeneity, a key aspect of solution-phase chemistry. labmartgh.com

Solution-Phase Coupling Strategies for Fmoc-Glu(OtBu)-OH

The formation of a peptide bond requires the activation of the C-terminal carboxylic acid of one amino acid to facilitate its reaction with the N-terminal amine of another. In solution-phase synthesis involving Fmoc-Glu(OtBu)-OH, a variety of coupling reagents are employed to achieve high efficiency and minimize side reactions, particularly racemization. americanpeptidesociety.org

Common strategies include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC) are widely used. americanpeptidesociety.org They activate the carboxylic acid to form an O-acylisourea intermediate, which then reacts with the amino group. americanpeptidesociety.org To suppress racemization and improve efficiency, carbodiimide (B86325) activation is almost always performed in the presence of additives. americanpeptidesociety.orgpeptide.com

Active Esters/Additives: Additives such as 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are used in conjunction with carbodiimides. americanpeptidesociety.org They react with the O-acylisourea intermediate to form active esters, which are less prone to racemization and lead to cleaner reactions. americanpeptidesociety.orgpeptide.com

Phosphonium and Aminium/Uronium Salts: Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) are highly efficient. peptide.combachem.commerckmillipore.com These reagents convert the carboxylic acid into its corresponding OBt or OAt esters in situ, leading to rapid and effective coupling. merckmillipore.com They are particularly useful for sterically hindered couplings. bachem.com

The choice of coupling strategy depends on factors such as the specific peptide sequence, the solvent system, and the need to minimize epimerization of the chiral center.

Table 1: Common Coupling Reagents for Fmoc-Glu(OtBu)-OH in Solution-Phase Synthesis

| Reagent Class | Examples | Additive(s) | Key Characteristics |

|---|---|---|---|

| Carbodiimides | DIC (N,N'-Diisopropylcarbodiimide), DCC (Dicyclohexylcarbodiimide) | HOBt, HOAt, Oxyma Pure | Cost-effective and efficient; DIC is preferred in solution as its urea (B33335) byproduct is more soluble. americanpeptidesociety.orgpeptide.com |

| Phosphonium Salts | PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyAOP | DIPEA, NMM | High coupling rates, suitable for difficult sequences and cyclization reactions. peptide.combachem.com |

| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU, COMU | DIPEA, NMM | Very efficient with low racemization, especially when HOBt or its analogues are incorporated. peptide.commerckmillipore.com |

This table is interactive. You can sort and filter the data.

Protecting Group Considerations in Solution-Phase Methodologies

The success of solution-phase peptide synthesis hinges on a robust and orthogonal protecting group strategy. For Fmoc-Glu(OtBu)-OH, the two key protecting groups are Fmoc and OtBu. labmartgh.com

N-α-Fmoc (9-Fluorenylmethyloxycarbonyl) Group: This group is base-labile and is typically removed using a secondary amine, most commonly a solution of piperidine in an organic solvent like N,N-dimethylformamide (DMF). creative-peptides.comamericanpeptidesociety.org The mild basic conditions for its removal preserve the acid-labile side-chain protecting groups, such as OtBu, which is the cornerstone of the Fmoc strategy's orthogonality. nih.gov

γ-OtBu (tert-Butyl) Group: The tert-butyl ester protects the side-chain carboxylic acid of the glutamic acid residue. peptide.com This group is stable to the basic conditions used for Fmoc deprotection but is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA). peptide.comamericanpeptidesociety.org During the final cleavage step, scavengers like anisole (B1667542) or thiophenol are often added to the TFA cocktail to trap the reactive tert-butyl cations that are formed, preventing side reactions with nucleophilic residues in the peptide. advancedchemtech.com

A significant consideration when using Fmoc-Glu(OtBu)-OH is the potential for pyroglutamate (B8496135) formation. After the N-terminal Fmoc group is removed, the free amine can, under certain conditions, undergo an intramolecular cyclization with the side-chain ester. acs.orgdelivertherapeutics.com Research has shown that in aqueous media, the deprotected N-terminal of a glutamic acid residue can cyclize onto the γ-carbonyl carbon, leading to the elimination of the tert-butyl group and the formation of an unreactive pyroglutamyl species. acs.orgdelivertherapeutics.com This side reaction effectively caps (B75204) the peptide chain, preventing further elongation. While this is noted as a particular issue in on-DNA peptide synthesis in aqueous environments, it remains a potential side reaction to consider in solution-phase methodologies, especially in protic solvents. acs.orgdelivertherapeutics.com

Convergent and Fragment Condensation Peptide Synthesis

Convergent synthesis is a powerful strategy for the chemical synthesis of large peptides and small proteins. Instead of adding amino acids one by one (linear synthesis), this approach involves the synthesis of several smaller, protected peptide fragments, which are then purified and coupled together to form the final, larger peptide. mdpi.com

Fmoc-Glu(OtBu)-OH is an essential building block for creating these protected fragments. The Fmoc/tBu strategy is well-suited for synthesizing fully protected peptide segments that can be cleaved from a highly acid-labile resin, leaving all side-chain protecting groups, including the OtBu on glutamic acid, intact. mdpi.com These fragments, containing a free C-terminal acid and a protected N-terminal amine (or vice versa), can then be coupled in solution or on a solid support. mdpi.com

The use of Fmoc-Glu(OtBu)-OH in this context offers several advantages:

Improved Purity: Each fragment can be individually synthesized and purified, which is often easier than purifying the final, full-length peptide synthesized linearly. This allows for the removal of deletion sequences and other impurities at intermediate stages.

Enhanced Efficiency: The coupling of large fragments can be more efficient than the stepwise addition of numerous individual amino acids, especially for "difficult" sequences prone to aggregation. mdpi.com

Versatility: Specific protecting groups, such as 2,6-dichlorobenzyl (2,6-Cl₂Bzl), can be used in conjunction with the standard Fmoc/tBu strategy to create protected fragments designed for subsequent condensation reactions. peptide.com

Enzymatic Peptide Synthesis Incorporating Fmoc-Glu(OtBu)-OH

Enzymatic peptide synthesis (EPS) utilizes enzymes, such as proteases, as catalysts for peptide bond formation. This methodology offers significant advantages, including high stereospecificity, mild reaction conditions (typically in aqueous media), and the absence of racemization. bioprocessonline.comresearchgate.net

Fmoc-protected amino acids, including Fmoc-Glu(OtBu)-OH, have been successfully incorporated into enzymatic synthesis schemes. Although enzymes naturally hydrolyze peptide bonds in water, the reaction equilibrium can be shifted towards synthesis under specific conditions. researchgate.net One such condition is the use of an immobilized amino component (the nucleophile) on a resin, even when the reaction is conducted in a bulk aqueous solution. researchgate.net

Research has demonstrated the use of the protease thermolysin to catalyze the coupling of N-terminally protected amino acids to resin-bound amino acids. In one study exploring the scope of this methodology, a substrate containing Fmoc-Glu(tBu) was successfully used, indicating the compatibility of this protected amino acid with enzymatic catalysis. researchgate.net The enzyme's broad specificity for the carboxylic acid substrate allows it to be a useful tool for peptide synthesis. researchgate.net

Advanced Applications and Derivatives of Fmoc Glu Otbu Oh in Chemical Research

Design and Synthesis of Modified Peptides and Peptidomimetics

The ability to introduce specific modifications into peptides is crucial for enhancing their therapeutic properties, such as stability, bioavailability, and target affinity. Fmoc-Glu(OtBu)-OH serves as a key player in the synthesis of a variety of modified peptides designed to mimic or stabilize specific secondary structures.

Stapled Peptides and Alpha-Helical Mimics

Alpha-helices are critical structural motifs in protein-protein interactions. However, short peptides often fail to maintain a stable helical conformation in solution. Stapled peptides are a class of engineered peptides where a synthetic brace is introduced to lock the peptide into an α-helical structure. Fmoc-Glu(OtBu)-OH is frequently incorporated into the sequence of these peptides. sigmaaldrich.comkohan.com.tw

In one approach, the synthesis of hydrocarbon-stapled peptides involves the incorporation of non-natural amino acids bearing terminal alkene side chains. kohan.com.tw Following the assembly of the linear peptide using standard Fmoc-SPPS, a ring-closing metathesis (RCM) reaction is performed to create the hydrocarbon staple. cpcscientific.com Fmoc-Glu(OtBu)-OH is used alongside other protected amino acids to build the peptide sequence on a solid support before the stapling reaction. kohan.com.twcpcscientific.com The presence of the OtBu protecting group on the glutamic acid side chain is compatible with the RCM conditions and is removed during the final cleavage from the resin. kohan.com.tw This strategy has been successfully employed to create stabilized alpha-helices of BCL-2 domain proteins, such as BID SAHB, with high purity. kohan.com.tw

Another strategy for stabilizing α-helical structures is through the formation of oxopiperazine helix mimics (OHMs). A fully automated solid-phase synthesis of OHMs has been developed using standard Fmoc chemistry, where the key step is the formation of a six-membered ring via a Mitsunobu reaction. semanticscholar.org In the synthesis of an OHM dimer with the sequence LLAE, Fmoc-Glu(OtBu)-OH was used to synthesize the Ala-Glu(OtBu) dipeptide on the resin, which is a precursor to the cyclized structure. semanticscholar.org

| Peptide Modification | Role of Fmoc-Glu(OtBu)-OH | Key Synthetic Step |

| Hydrocarbon-Stapled Peptides | Building block in the linear peptide sequence | Ring-Closing Metathesis (RCM) |

| Oxopiperazine Helix Mimics (OHMs) | Precursor for the formation of the cyclized dipeptide | Mitsunobu Reaction |

Beta-Turn Peptidomimetics and Conformational Control

In the synthesis of cyclic peptidomimetics designed to mimic β-turns, Fmoc-Glu(OtBu)-OH has been sequentially coupled onto a resin support along with other amino acids like Fmoc-Lys(Boc)-OH. core.ac.ukresearchgate.net The subsequent introduction of a molecule like 2-fluoro-5-nitrobenzoic acid and an intramolecular cyclization step leads to the formation of a constrained cyclic structure that mimics a β-turn. core.ac.uk The OtBu group on the glutamic acid is stable during these synthetic manipulations and is removed during the final cleavage and deprotection step.

Furthermore, azobenzene-containing peptidomimetics have been designed as photoswitchable conformational switches. By incorporating an azobenzene (B91143) unit as a β-turn element, the peptide can be reversibly switched between a folded and unfolded state using light. Fmoc-Glu(OtBu)-OH is used as a standard building block in the solid-phase synthesis of these photochromic peptides. frontiersin.org

Incorporation into Azapeptides and Other Non-Natural Amino Acid Derivatives

Azapeptides are peptidomimetics in which the α-carbon of one or more amino acid residues is replaced by a nitrogen atom. researchgate.net This modification introduces significant conformational constraints, often inducing a β-turn-like structure, and can enhance resistance to enzymatic degradation. researchgate.netbiorxiv.org The synthesis of azapeptides presents unique challenges due to the different reactivity of the hydrazine-based backbone.

In the development of a fully automated solid-phase azapeptide synthesis platform, Fmoc-protected benzotriazole (B28993) esters are used as pre-activated aza-amino acid building blocks. biorxiv.org Following the incorporation of an aza-amino acid, the subsequent natural amino acid is coupled to the aza-residue. A study on the synthesis of azapeptide analogues of glucagon-like peptide-1 (GLP-1) demonstrated the successful acylation of the semicarbazide (B1199961) with Fmoc-L-Glu(OtBu)-OH under microwave-assisted conditions, highlighting its utility in constructing these non-natural peptide backbones. biorxiv.org Research has shown that the incorporation of aza-amino acids can disrupt β-sheet secondary structures, and Fmoc-Glu(OtBu)-OH has been used in the synthesis of such analogs for conformational studies. semanticscholar.org

Synthesis of Peptides with Site-Specific Post-Translational Modifications (e.g., Phosphorylation, Glycosylation)

Post-translational modifications (PTMs) are critical for the function of most proteins. The chemical synthesis of peptides bearing specific PTMs is a powerful tool for studying their biological roles. Fmoc-Glu(OtBu)-OH is an essential component in the synthesis of both phosphopeptides and glycopeptides.

In phosphopeptide synthesis, the "building block" approach, where a pre-phosphorylated amino acid is incorporated during SPPS, is common. Fmoc-Glu(OtBu)-OH is used to introduce glutamic acid residues at other positions in the peptide chain. oup.compsu.edu For instance, in the synthesis of a phosphopeptide fragment of the MAP Kinase ERK2, Fmoc-Glu(OtBu)-OH was incorporated into the sequence alongside a protected phosphotyrosine residue. psu.edu The OtBu protecting group is compatible with the conditions used for incorporating the phosphorylated amino acid and is removed during the final acid cleavage. psu.edu

Similarly, in the synthesis of N-glycopeptides, a glycosylated asparagine building block is often used. acs.orgnih.govresearchgate.net Fmoc-Glu(OtBu)-OH is used to build the surrounding peptide sequence. nih.gov For example, in the synthesis of a glycopeptide derived from Skp1, Fmoc-Glu(OtBu)-OH was one of the standard amino acid building blocks used in the automated microwave-assisted solid-phase synthesis. nih.gov The OtBu group provides the necessary side-chain protection that is orthogonal to the protecting groups on the carbohydrate moiety, allowing for the selective deprotection and manipulation of the glycan if needed.

| Post-Translational Modification | Role of Fmoc-Glu(OtBu)-OH | Key Feature |

| Phosphorylation | Incorporation of non-phosphorylated glutamic acid residues in the peptide chain | Compatibility with phosphorylated amino acid building blocks and deprotection conditions |

| Glycosylation | Building block for the peptide backbone surrounding the glycosylation site | Orthogonal protection scheme allows for selective manipulation of the glycan |

Role in Bioconjugation Chemistry and Chemical Biology

The side chain of glutamic acid, once deprotected, provides a carboxylic acid handle that is invaluable for bioconjugation. Fmoc-Glu(OtBu)-OH is therefore a key reagent for designing peptides with functionalities for attachment of other molecules, such as drugs, imaging agents, or targeting ligands.

Design of Targeted Bioconjugates and Delivery Systems

Peptide-drug conjugates (PDCs) are an emerging class of therapeutics that utilize a peptide to selectively deliver a cytotoxic drug to cancer cells, minimizing off-target toxicity. The glutamic acid side chain is often used as an attachment point for the drug or a linker-drug cassette. Fmoc-Glu(OtBu)-OH is used to introduce this crucial residue into the peptide sequence. mdpi.combiocrick.com

In one study, Paclitaxel (PTX) was conjugated to a folate-modified adenovirus nanoparticle using Fmoc-Glu(OtBu)-OH as part of a linker. biocrick.com The synthesis involved coupling the glutamic acid derivative to the nanoparticle, followed by deprotection and attachment of the drug. This demonstrates the utility of the glutamic acid side chain as a conjugation site for complex drug delivery systems. biocrick.com In another example, Fmoc-Glu(OtBu)-OH was used in the synthesis of a folate-taxoid conjugate, where the glutamic acid side chain was modified with an azide (B81097) group for subsequent "click" chemistry conjugation. nih.gov

Furthermore, in the development of PDCs targeting the extra-domain B (EDB) of fibronectin in prostate cancer, Fmoc-Glu(OtBu)-OH was used in the solid-phase synthesis of the targeting peptide. mdpi.com The glutamic acid residue in the final peptide could serve as a potential site for linker and drug attachment.

The research findings clearly indicate the versatility of Fmoc-Glu(OtBu)-OH beyond the synthesis of simple linear peptides. Its application in creating structurally complex and functionally diverse peptides and bioconjugates underscores its importance in advancing chemical biology and drug discovery.

Applications in Biosensor Development and Imaging Probes

The unique properties of Fmoc-Glu(OtBu)-OH make it a valuable component in the construction of peptides for biosensors and molecular imaging probes. Its incorporation allows for precise structural and functional modifications essential for creating agents that can detect and visualize biological processes.

In the field of diagnostics, derivatives of Fmoc-Glu(OtBu)-OH are utilized to create peptide-based biosensors for the detection of specific biomolecules in clinical samples, which can aid in disease diagnosis and monitoring. chemimpex.com The process often involves bioconjugation, where the peptide, synthesized using building blocks like Fmoc-Glu(OtBu)-OH, is attached to other molecules or surfaces to create a functional sensor. chemimpex.com

Furthermore, this compound is integral to the synthesis of targeted imaging agents. For instance, it has been used in the preparation of tumor-targeted drug delivery systems and imaging probes. biocrick.com In one study, Fmoc-Glu(OtBu)-OH was a key linker in conjugating the anticancer drug Paclitaxel (PTX) to folate-modified adenovirus nanoparticles, creating a trackable prodrug for in vivo optical imaging. biocrick.com Similarly, it has been employed in the development of near-infrared imaging agents targeting prostate-specific membrane antigen (PSMA), a key biomarker for prostate cancer. nih.gov The synthesis of fluorescent probes for labeling the plasma membrane of cells also utilizes Fmoc-Glu(OtBu)-OH, demonstrating its versatility in creating tools for cellular imaging. mdpi.com

Research in Fluorescent Probe and Labeling Chemistry

Fmoc-Glu(OtBu)-OH is a crucial reagent in the field of fluorescent labeling, where it is used to build peptide scaffolds that carry fluorescent dyes. These probes are designed to investigate biological systems with high specificity and sensitivity.

Researchers have incorporated Fmoc-Glu(OtBu)-OH into the solid-phase synthesis of various fluorescent probes. For example, it was used in the creation of a library of fluorescent probes to screen for tumor-imaging agents based on enzymatic activities. rsc.org In this approach, Fmoc-Glu(OtBu)-OH was coupled to a fluorophore-containing molecule as part of a multi-step synthesis. rsc.org Another study details the synthesis of new environment-sensitive fluorescent probes for δ- and μ-selective opioid peptides, where Fmoc-Glu(OtBu)-OH was one of the standard protected amino acids used in the peptide sequence assembly. scispace.com These probes are valuable for studying the distribution and internalization of opioid receptors via confocal laser scanning microscopy. scispace.com

The synthesis of fluorescently labeled peptides often involves coupling Fmoc-Glu(OtBu)-OH within a peptide sequence that is subsequently linked to a fluorophore. A notable example is the solid-phase synthesis of probes for plasma membrane labeling, where Fmoc-Glu(OtBu)-OH was coupled to a resin functionalized with 6-carboxyfluorescein (B556484) diacetate. mdpi.com

| Probe Component | Role of Fmoc-Glu(OtBu)-OH | Application | Reference |

| Tumor-Imaging Probe Library | Peptide scaffold component | Screening for tumor-imaging agents | rsc.org |

| Opioid Peptide Probes | Standard amino acid building block | Studying opioid receptor distribution | scispace.com |

| Plasma Membrane Probes | Coupling to a functionalized resin | Cellular imaging | mdpi.com |

Contribution to Structural Biology Research

The ability to synthesize custom peptides with high purity, facilitated by reagents like Fmoc-Glu(OtBu)-OH, is essential for many areas of structural biology. These synthetic peptides are used as models to understand complex biological mechanisms such as protein folding and intermolecular interactions.

Fmoc-Glu(OtBu)-OH is employed in the synthesis of peptides designed to investigate the principles of protein folding and what confers stability to protein structures. Synthetic peptides can mimic specific domains or post-translational modifications of proteins, allowing for detailed biophysical analysis.

For example, research into the oxidative folding of the Amaranthus α-amylase inhibitor, a cystine-knot protein, utilized Fmoc-Glu(OtBu)-OH in its solid-phase peptide synthesis protocol to produce the protein for folding studies. open.ac.uk In another study, microwave-assisted solid-phase peptide synthesis was used to create a series of hybrid peptides from Fmoc-Neu2en and Fmoc-Glu(OtBu)-OH to study their secondary structures. biocrick.com The results provided a fundamental understanding of the factors that influence stable secondary structures in these hybrid systems. biocrick.com Furthermore, methods have been developed for the site-specific incorporation of glutamate (B1630785) arginylation, a post-translational modification, into proteins. nih.gov These methods, which use a derivative of Fmoc-Glu(OtBu)-OH, enable comprehensive studies on the effects of this modification on protein folding and stability. nih.gov

Understanding the interactions between peptides and proteins, or between different proteins, is fundamental to cell biology. Peptides synthesized using Fmoc-Glu(OtBu)-OH serve as critical tools in these investigations.

Derivatives of this compound are considered useful for studying protein-protein interactions. chemimpex.comsigmaaldrich.com For instance, cyclic peptides developed via mRNA display have been identified as potent inhibitors of the FANCM−RMI protein-protein interaction, which is crucial for genome stability in certain cancers. ambeed.com The synthesis of these peptides involves standard building blocks like Fmoc-Glu(OtBu)-OH. ambeed.com In another application, Fmoc-Glu(OtBu)-OH was used to synthesize phosphopeptides containing iminodiacetate (B1231623) groups. uri.edu These peptides act as binding ligands for the Src SH2 domain, enabling the study of specific protein-peptide interactions that are important in cellular signaling pathways. uri.edu The synthesis of peptides from α- and β-tubulin containing oligo-glutamic acid side-chains of defined lengths, which are critical for regulating protein interactions, also relies on the use of Fmoc-Glu(OtBu)-OH. nih.gov

| Research Area | Specific Application of Fmoc-Glu(OtBu)-OH | Key Finding | Reference |

| Protein Folding | Synthesis of hybrid peptides | Understanding factors influencing stable secondary structures | biocrick.com |

| Protein-Protein Interactions | Synthesis of cyclic peptide inhibitors | Identification of inhibitors for the FANCM-RMI interaction | ambeed.com |

| Peptide-Protein Interactions | Synthesis of phosphopeptide ligands | Probing the binding specificity of the Src SH2 domain | uri.edu |

| Post-Translational Modifications | Synthesis of peptides with oligo-Glu side-chains | Investigating the role of tubulin glutamylation in protein interactions | nih.gov |

Utility in Materials Science and Polymer Chemistry

The application of Fmoc-Glu(OtBu)-OH extends beyond biology into the realm of materials science, where it is used to construct well-defined, peptide-based polymers and advanced materials with specific functionalities.

Peptides can self-assemble into highly ordered nanostructures, making them attractive building blocks for advanced materials. The chemical properties of the constituent amino acids dictate the structure and function of these materials. Fmoc-Glu(OtBu)-OH is explored in the development of new materials, particularly in creating polymers that require specific functional groups for enhanced properties. chemimpex.com Its use in bioorganic chemistry and materials science facilitates the design of novel biopolymers and functional materials. labmartgh.com The ability to incorporate glutamic acid with a protected side chain allows for controlled synthesis and subsequent deprotection to reveal functional carboxyl groups, which can influence the material's properties, such as solubility or its ability to interact with other molecules or surfaces.

Self-Assembling Peptide Structures and Nanomaterials

The unique molecular architecture of Fmoc-Glu(OtBu)-OH, featuring a bulky, aromatic fluorenylmethyloxycarbonyl (Fmoc) group and a protected carboxylic acid side chain, makes it a significant building block in the field of nanotechnology. The Fmoc group, in particular, drives the self-assembly of these molecules through hydrophobic and π-π stacking interactions. This process leads to the spontaneous formation of ordered supramolecular structures and nanomaterials, such as hydrogels, which are of high interest for biomedical applications like tissue engineering and controlled drug delivery.

Research has shown that Fmoc-Glu(OtBu)-OH can self-assemble into distinct morphologies depending on environmental conditions such as concentration and temperature. At room temperature, it has been observed to form spherical structures at both low and high concentrations. However, upon heating, the morphology changes to a "broom stick" like formation. This tunable self-assembly is a critical characteristic for designing sophisticated nanomaterials. These self-assembled structures are being explored for their potential in creating biocompatible scaffolds that can support cell growth or act as vehicles for targeted therapeutic delivery.

The ability of Fmoc-protected amino acids to form hydrogels that can absorb large amounts of water is a key feature for their use in creating nanomaterials for biological systems. sigmaaldrich.com Furthermore, Fmoc-Glu(OtBu)-OH is utilized as a crucial component in the synthesis of more complex peptide amphiphiles and as a linker to conjugate therapeutic molecules, such as the anticancer drug Paclitaxel (PTX), to nanoparticle-based drug delivery systems. labmartgh.com

Table 1: Self-Assembled Morphologies of Fmoc-Glu(OtBu)-OH

| Condition | Concentration | Observed Morphology |

|---|---|---|

| Room Temperature | Low & High | Spheres |

| Heated | Low & High | Broom stick-like |

Fmoc-Glu(OtBu)-OH as a Chemical Ligand or Reagent in Organic Synthesis

Beyond its foundational role in peptide synthesis and nanomaterials, Fmoc-Glu(OtBu)-OH also functions as a specialized ligand and reagent in advanced organic synthesis. Its specific chemical structure allows it to participate in and facilitate complex chemical transformations, particularly in the realm of metal-catalyzed reactions.

Fmoc-Glu(OtBu)-OH has been identified as an effective amino acid-based ligand in metal-mediated transformations. A key application is its use in palladium (Pd)-catalyzed reactions. sigmaaldrich.comscientificlabs.co.uksigmaaldrich.com In this context, the amino acid derivative acts as a ligand that coordinates with the metal center, influencing its reactivity and selectivity. This role is crucial for achieving specific synthetic outcomes that would be difficult to obtain with the catalyst alone. Its utility has been demonstrated in the synthesis of complex peptides where it is coupled using reagents like TBTU and DIPEA, and in processes involving palladium catalysts for the cleavage of certain protecting groups. nih.govresearchgate.net

A significant and specific application of Fmoc-Glu(OtBu)-OH as a ligand is in the field of Carbon-Hydrogen (C-H) activation. sigmaaldrich.comsigmaaldrich.com C-H activation is a powerful strategy in organic synthesis that allows for the direct functionalization of otherwise inert C-H bonds.

Research has demonstrated that Fmoc-Glu(OtBu)-OH can be employed as a ligand in the Palladium (Pd)-catalyzed C-H activation of cyclopropane (B1198618) carboxamides. sigmaaldrich.comlabmartgh.comscientificlabs.co.uk This specific transformation leads to the synthesis of valuable cis-substituted cyclopropane carboxylic acids. The amino acid ligand is critical for the success of the reaction, guiding the palladium catalyst to selectively activate a specific C-H bond on the cyclopropane ring, thereby controlling the stereochemical outcome of the product. This application highlights the sophisticated role of Fmoc-Glu(OtBu)-OH beyond its traditional use, showcasing its utility in enabling cutting-edge catalytic methodologies. sigmaaldrich.com

Table 2: Applications of Fmoc-Glu(OtBu)-OH in Organic Synthesis

| Application Area | Specific Role | Metal Catalyst | Reaction Type |

|---|---|---|---|

| Metal-Mediated Transformations | Amino Acid Ligand | Palladium (Pd) | C-H Activation |

| C-H Activation | Ligand | Palladium (Pd) | Synthesis of cis-substituted cyclopropane carboxylic acids |

Mechanistic Studies and Reaction Optimization

Kinetic and Thermodynamic Investigations of Fmoc-Glu(OtBu)-OH Couplings

The coupling of Fmoc-Glu(OtBu)-OH to a free N-terminal amine on the solid support is a bimolecular nucleophilic substitution reaction. From a thermodynamic standpoint, the formation of the amide bond is an exergonic process, but it possesses a high kinetic barrier, necessitating the use of activating agents. These agents convert the carboxylic acid of Fmoc-Glu(OtBu)-OH into a highly reactive intermediate, thereby lowering the activation energy and accelerating the reaction rate.

Kinetic efficiency is heavily influenced by the choice of coupling system. Common systems include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) paired with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt), or aminium/uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA). Studies on model systems show that aminium-based reagents often exhibit faster kinetics compared to carbodiimide (B86325) methods, which is particularly advantageous for coupling sterically hindered sequences. The steric bulk of the glutamic acid side chain, protected by the tert-butyl (OtBu) group, can influence the reaction kinetics, although it is generally considered to be of moderate steric hindrance.

The table below illustrates the typical coupling efficiencies achieved with different reagent systems, which serves as an indirect measure of their kinetic performance.

| Coupling System | Reagents | Typical Coupling Efficiency | Notes |

| DIC/HOBt | DIC (1.5 eq), HOBt (1.5 eq) in DMF | 92–98% | A classic method that is effective and helps minimize racemization. |

| HATU/DIEA | HATU (1 eq), DIEA (2 eq) in DMF | 95–99% | Highly efficient and fast, especially for difficult or aggregation-prone sequences. |

| PyAOP/DIPEA | PyAOP (2 eq), DIPEA (4 eq) | >99% (double coupling) | Demonstrated to be effective for coupling complex derivatives like Fmoc-Glu(Arg(Pbf)-OtBu)-OH. nih.gov |

Table data is illustrative of general peptide couplings and specific efficiencies can vary based on the sequence and reaction conditions.

Elucidation and Prevention of Side Reactions During Peptide Elongation

While Fmoc-Glu(OtBu)-OH is a robust building block, its use is not without potential complications. Understanding and mitigating side reactions are crucial for obtaining a final product of high purity.

Aspartimide formation is a well-known side reaction in Fmoc-SPPS, occurring when an aspartic acid residue is present. sigmaaldrich.com It involves the nucleophilic attack of the backbone amide nitrogen onto the side-chain carbonyl of the Asp residue, forming a five-membered succinimide (B58015) ring. iris-biotech.de This is particularly problematic as the ring can open to form not only the desired α-peptide but also the β-peptide isomer, which is often difficult to separate. sigmaaldrich.comiris-biotech.de

Crucially, glutamic acid residues are significantly less prone to this side reaction. The corresponding cyclization would require the formation of a six-membered glutarimide (B196013) ring. This process is kinetically and thermodynamically less favorable than the formation of the five-membered aspartimide ring from an aspartic acid residue. acs.org However, under certain conditions, particularly with repeated exposure to basic Fmoc-deprotection reagents, some level of cyclization can occur. Mitigation strategies are therefore analogous to those for aspartimide formation, including using less basic deprotection cocktails or employing sterically bulkier side-chain protecting groups, although this is rarely necessary for glutamic acid.

Maintaining the stereochemical integrity of the chiral α-carbon is essential. Racemization can occur during the activation step of the coupling reaction via the formation of a planar 5(4H)-oxazolone intermediate. The use of urethane-based Nα-protecting groups like Fmoc is a primary strategy to suppress this side reaction. nih.govsemanticscholar.org

The addition of auxiliary nucleophiles, such as HOBt or its more effective derivative, 7-aza-1-hydroxybenzotriazole (HOAt), further minimizes racemization. thieme-connect.de These additives react with the activated amino acid to form active esters, which are less prone to cyclizing into the oxazolone (B7731731) intermediate. thieme-connect.de Studies comparing HOBt and HOAt in challenging couplings have demonstrated that HOAt can significantly reduce the level of epimerization. thieme-connect.de For instance, in a difficult coupling of a dipeptide, substituting HOBt with HOAt reduced the formation of the undesired epimer from 18% to 6%. thieme-connect.de

| Coupling Additive | Racemization Risk | Mechanism of Suppression |

| None (e.g., DIC alone) | High | N/A |

| HOBt | Low | Forms HOBt active ester, which is less prone to oxazolone formation. thieme-connect.de |

| HOAt | Very Low | Forms HOAt active ester; the pyridine (B92270) nitrogen is thought to coordinate the incoming nucleophile, accelerating the desired coupling reaction over the racemization pathway. thieme-connect.de |

This table illustrates the general effect of additives on racemization.

Beta-elimination is a side reaction that can occur with amino acids that have a leaving group on the β-carbon of their side chain, such as O-protected serine, threonine, and cysteine. acs.orgresearchgate.net The reaction is typically base-catalyzed, where a proton is abstracted from the α-carbon, leading to the elimination of the side-chain group and the formation of a dehydroamino acid residue.

Fmoc-Glu(OtBu)-OH is not susceptible to β-elimination. Its side chain lacks a suitable leaving group attached to the β-carbon. The OtBu ester group is on the γ-carbon, making this degradation pathway mechanistically inaccessible.

The most significant degradation pathway for glutamic acid residues in SPPS is the formation of a pyroglutamate (B8496135) (pGlu) residue. acs.org This intramolecular cyclization occurs when glutamic acid is at the N-terminus of the peptide chain. After the removal of the N-terminal Fmoc group, the now-free primary amine can act as a nucleophile, attacking the γ-carbonyl of its own side chain. This reaction results in the formation of a five-membered lactam ring (the pyroglutamyl residue) and the elimination of the tert-butanol (B103910) from the side-chain ester. acs.org

This transformation is problematic as it renders the N-terminus unreactive to further coupling, effectively capping the peptide chain and leading to a truncated byproduct. acs.org This side reaction is distinct from aspartimide formation as it involves the N-terminal amine rather than a backbone amide nitrogen. The propensity for this reaction is highest in aqueous or protic media following Fmoc deprotection. acs.org Mitigation involves ensuring coupling of the subsequent amino acid proceeds rapidly and under anhydrous conditions to minimize the lifetime of the free N-terminal glutamic acid.

Systematic Studies of Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent in SPPS is critical, as it must solvate the polymer support, the growing peptide chain, and the reagents. The most common solvent is N,N-dimethylformamide (DMF). nih.gov Poor solvation can lead to peptide aggregation on the resin, which hinders diffusion of reagents and results in incomplete reactions and lower yields. nih.gov

Systematic studies have explored how solvent polarity affects the properties of Fmoc-Glu(OtBu)-OH itself. Computational and spectroscopic analyses have shown that solute-solvent interactions can influence the molecule's electronic structure and reactivity. researchgate.net Furthermore, the solvent can directly impact side reactions. For example, using less polar binary solvent mixtures has been investigated as a strategy to suppress aspartimide formation, a principle that would apply to glutarimide formation as well. acs.org Pyrrolidine (B122466) has been identified as an alternative to piperidine (B6355638) for Fmoc removal, enabling the use of a wider range of less polar solvents that may also favor coupling efficiency. acs.org

| Solvent Property | Effect on Reaction | Example |

| Polarity (e.g., DMF) | High polarity generally ensures good solvation of the protected peptide chain, preventing aggregation. nih.gov | DMF is the standard solvent for Fmoc-SPPS due to its excellent solvating properties. |

| Basicity/Nucleophilicity | The solvent can influence the effective basicity and nucleophilicity of the deprotection agent. | Pyrrolidine's nucleophilicity is solvent-dependent and can influence the rate of side reactions. acs.org |

| Protic vs. Aprotic | Protic solvents can participate in side reactions, such as facilitating pyroglutamate formation. acs.org | Using anhydrous aprotic solvents like DMF minimizes water-related side reactions. |

Research on Novel Coupling Reagents and Catalysts for Fmoc-Glu(OtBu)-OH Reactions

The efficient formation of peptide bonds is a cornerstone of peptide synthesis, and the choice of coupling reagent is critical for achieving high yields and minimizing side reactions, particularly when incorporating protected amino acids like Fmoc-Glu(OtBu)-OH. Research has continuously evolved from traditional carbodiimides to more advanced onium salt-based reagents and novel organocatalysts, each offering distinct advantages in terms of reaction speed, efficiency, and suppression of racemization.

Historically, benzotriazole-based coupling reagents have been the mainstay in solid-phase peptide synthesis (SPPS). nih.gov However, the demand for synthesizing more complex and sterically hindered peptides has driven the development of more potent and specialized reagents. Uronium and phosphonium (B103445) salts derived from 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), such as HATU, have shown greater efficiency than their 1-hydroxybenzotriazole (HOBt)-based counterparts like HBTU. uni-kiel.de

Recent investigations have focused on developing even more effective and safer coupling agents. For instance, COMU, a non-explosive alternative to classic benzotriazole (B28993) reagents, has been evaluated. nih.gov Comparative studies have shown that while COMU is effective, its coupling efficiency can be lower than HCTU and HBTU when using polystyrene-based resins. nih.gov

A significant area of research has been the introduction of coupling reagents based on 6-chloro-1-hydroxybenzotriazole (B1581694) (6-Cl-HOBt). luxembourg-bio.com These reagents, such as TCTU and HCTU, leverage the electron-withdrawing effect of the chlorine atom to enhance the activation of the carboxylic acid. luxembourg-bio.com In a comparative synthesis of the "difficult sequence" Acyl Carrier Protein (ACP) fragment (65-74), TCTU demonstrated a superior yield of 87% compared to other established reagents. luxembourg-bio.comresearchgate.net This highlights the potential of these newer reagents to improve the incorporation of residues like Fmoc-Glu(OtBu)-OH, especially in challenging sequences prone to aggregation. luxembourg-bio.comresearchgate.net

The following table summarizes the performance of various coupling reagents in the synthesis of a difficult peptide sequence, providing insight into their relative efficiencies.

| Coupling Reagent | Reagent Type | Yield (%) of ACP(65-74) | Reference |

| TCTU | Aminium Salt (6-Cl-HOBt based) | 87 | luxembourg-bio.com, researchgate.net |

| HATU | Aminium Salt (HOAt based) | 78 | luxembourg-bio.com, researchgate.net |

| HCTU | Aminium Salt (6-Cl-HOBt based) | 73 | luxembourg-bio.com, researchgate.net |

| TBTU/HOBt | Aminium Salt (HOBt based) | 63 | luxembourg-bio.com, researchgate.net |

| PyBOP | Phosphonium Salt (HOBt based) | 60 | luxembourg-bio.com, researchgate.net |

| DMTMM | Triazine-based | 38 | luxembourg-bio.com, researchgate.net |

Beyond its role as a building block, Fmoc-Glu(OtBu)-OH itself has been employed as a ligand in novel catalytic systems. For example, it has been used in palladium-catalyzed C-H activation of cyclopropane (B1198618) carboxamides for the synthesis of cis-substituted cyclopropane carboxylic acids. sigmaaldrich.comsigmaaldrich.com This demonstrates a dual role for the compound, not only as a structural component of peptides but also as an ancillary ligand in sophisticated organometallic catalysis.

Impact of Reagent Purity on Overall Peptide Synthesis Outcomes

The success of solid-phase peptide synthesis is intrinsically linked to the quality of the starting materials. merck-lifescience.com.tw The purity of Fmoc-amino acid building blocks, including Fmoc-Glu(OtBu)-OH, has a direct and cumulative effect on the yield and purity of the final peptide product. merck-lifescience.com.twlabmartgh.com Even seemingly minor impurities in the starting amino acid can lead to significant, and often difficult to remove, impurities in the crude peptide.

Key amino acid-related impurities that can compromise a synthesis include:

Free Amino Acids: Unprotected amino acids can lead to deletion sequences where the intended amino acid is missing.

Dipeptides (Fmoc-AA-AA-OH): These impurities result in the insertion of an additional amino acid into the peptide chain. merck-lifescience.com.tw

β-Alanyl Impurities: Arising from the rearrangement of reagents like Fmoc-OSu used to introduce the Fmoc group, these can cause the insertion of a β-alanine residue. merck-lifescience.com.tw

Side-Chain Unprotected Fmoc-Amino Acids: For Fmoc-Glu(OtBu)-OH, the presence of Fmoc-Glu-OH could lead to unintended branching or side reactions at the unprotected side-chain carboxyl group. bachem.com

Residual Acids: Contamination with acids like acetic acid can lead to N-terminal acetylation, effectively capping the peptide chain and preventing further elongation. merck-lifescience.com.tw

A practical study on the synthesis of Glucagon, a 29-amino acid peptide, starkly illustrates the impact of reagent purity. ajpamc.com The initial synthesis using commercial-grade Fmoc-amino acids, which contained approximately 26% total impurities, resulted in a crude Glucagon product with a purity of only 53.49%. ajpamc.com However, after subjecting each amino acid to a purification process that reduced the total impurity level to around 10%, the subsequent synthesis yielded a crude product with a significantly improved purity of 68.08%. ajpamc.com This represents a greater than 14% increase in the purity of the final product, underscoring the critical importance of starting with highly pure reagents like Fmoc-Glu(OtBu)-OH.

The table below presents the data from the Glucagon synthesis study, highlighting the direct correlation between the purity of the input Fmoc-amino acids and the purity of the resulting crude peptide.

| Synthesis Condition | Initial Fmoc-Amino Acid Impurity Level | Final Crude Peptide Purity (Glucagon) | Reference |

| Using Commercial Grade Amino Acids | ~26% | 53.49% | ajpamc.com |

| Using Purified Amino Acids | ~10% | 68.08% | ajpamc.com |